molecular formula C12H19NO3S B6705665 N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide

N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide

Cat. No.: B6705665
M. Wt: 257.35 g/mol
InChI Key: LRHDSPYOCIZASW-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide: is a synthetic organic compound that belongs to the class of sulfinyl compounds It features a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom

Properties

IUPAC Name

N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-5-13(6-2)12(14)10(4)17(15)11-7-8-16-9(11)3/h7-8,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHDSPYOCIZASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)S(=O)C1=C(OC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide typically involves multiple steps, starting with the preparation of the furan ring. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst. The furan ring is then functionalized to introduce the sulfinyl and propanamide groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry: N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the interactions of sulfinyl-containing molecules with biological systems. It may serve as a model compound for investigating the behavior of similar structures in biological environments.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Researchers may explore its activity against various biological targets to identify potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The furan ring’s aromatic nature allows for π-π interactions with biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

  • N,N-diethyl-3-{[(5-methylfuran-2-yl)methyl]amino}benzamide
  • N,N-diethyl-2-(2-methylfuran-3-yl)acetamide

Comparison: N,N-diethyl-2-(2-methylfuran-3-yl)sulfinylpropanamide is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to similar compounds. The furan ring’s position and substitution pattern also contribute to its unique properties, making it a valuable compound for various applications.

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